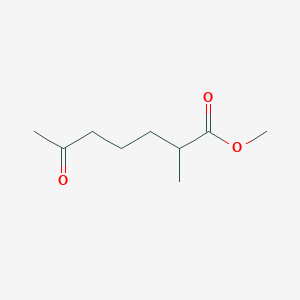
Heptanoic acid, 2-methyl-6-oxo-, methyl ester
Cat. No. B8748906
M. Wt: 172.22 g/mol
InChI Key: HFLTZADIZWIVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08026081B2
Procedure details


43 g of a racemate of 2-methyl-6-oxoheptanoic acid (purity 99.65%, 0.27mmol) was dissolved in214.25 g of methanol, then, 2.14 g of concentrated sulfuric acid was added and mixed. Next, the mixture was heated up to 65° C., then, reacted for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was cooled down to room temperature. Next, the reaction mixture was concentrated under reduced pressure until reaching about one-forth of the original weight, then, 30 g of water was added. Further, 128.55 g of methyl t-butyl ether (MTBE) was added, then, 55.06 g of a 5% sodium hydrogen carbonate aqueous solution was dropped at room temperature while stirring. The resultant mixture was stirred sufficiently at room temperature, then, liquid-partitioned, and the aqueous layer was further partitioned with 64.27 g of MTBE. The resultant organic layer was combined, and concentrated under reduced pressure, to obtain 45.4 g (content 94.3%, yield 92%) of a coarse product of a racemate of 2-methyl-6-oxoheptanoic acid methyl ester as colorless oil. The resultant coarse product was used as it is in the subsequent reaction (the resultant coarse product may be, if necessary, distilled (boiling point 107° C./1333 Pa), then, used in the next reaction).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH3:10])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:4][C:3](=[O:5])[CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.27 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CCCC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted for 5 hours at the same temperature
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled down to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Next, the reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
30 g of water was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Further, 128.55 g of methyl t-butyl ether (MTBE) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
55.06 g of a 5% sodium hydrogen carbonate aqueous solution was dropped at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resultant mixture was stirred sufficiently at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
liquid-partitioned
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was further partitioned with 64.27 g of MTBE
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CCCC(C)=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
